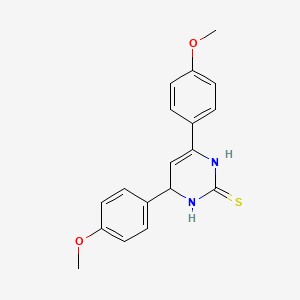

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione

Description

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is a dihydropyrimidine-thione derivative characterized by two 4-methoxyphenyl substituents at positions 4 and 6 of the pyrimidine ring. Dihydropyrimidine-thiones are known for diverse pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects .

Properties

IUPAC Name |

4,6-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-21-14-7-3-12(4-8-14)16-11-17(20-18(23)19-16)13-5-9-15(22-2)10-6-13/h3-11,16H,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRYNIOWEDKWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione typically involves the condensation of 4-methoxybenzaldehyde with thiourea and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired pyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a trihydropyrimidine core substituted with two para-methoxyphenyl groups and a thione functional group. This structural configuration is responsible for its diverse reactivity and biological properties.

Medicinal Chemistry

BMT has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, research on related pyrimidine derivatives indicated that they could effectively target specific cancer cell lines, suggesting that BMT may hold similar therapeutic potential.

Antimicrobial Activity

Research has demonstrated that BMT exhibits notable antimicrobial properties . Various studies have assessed its efficacy against a range of bacterial and fungal strains. The thione group in the structure is believed to contribute to its antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Antioxidant Properties

BMT has been evaluated for its antioxidant capabilities , which are crucial in combating oxidative stress-related diseases. Preliminary studies suggest that BMT can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property makes it a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role.

Materials Science

In materials science, compounds like BMT are being explored as potential organic semiconductors . Their unique electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of methoxy groups enhances solubility and processability, making BMT suitable for thin-film applications.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including BMT, for their cytotoxic effects on human cancer cell lines. Results indicated that BMT exhibited significant inhibition of cell growth in breast and lung cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of BMT against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing promising results with inhibition zones comparable to those of conventional antibiotics . The study concluded that further optimization of BMT could lead to the development of new antimicrobial agents.

Case Study 3: Antioxidant Properties

In an experimental study assessing the antioxidant capacity of various thione-containing compounds, BMT showed superior radical scavenging activity compared to traditional antioxidants like ascorbic acid. This finding suggests its potential application in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The bis(4-methoxyphenyl) groups in the target compound likely enhance π-π stacking and solubility compared to phenyl or thiophene analogs .

- The high yield (95%) for 1-aryl-4,4,6-trimethyl analogs () indicates that sterically simpler substituents favor efficiency .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Packing Comparison

Key Observations :

- C=S Group : The thione moiety in all compounds shows characteristic $^{13}\text{C}$ NMR signals near δ 176 and IR stretches at 1250-1100 cm⁻¹ .

- Crystal Packing : Methoxyphenyl-substituted analogs (e.g., ) exhibit planar aromatic systems stabilized by π-π interactions, whereas chlorophenyl derivatives rely on hydrogen bonding . The target compound’s bis(4-methoxyphenyl) groups may promote similar stacking, enhancing thermal stability.

Pharmacological Implications

Key Observations :

- Substituent-Driven Activity : Chlorophenyl and methoxyphenyl groups confer distinct bioactivity profiles. The target compound’s methoxy groups may improve solubility and target binding compared to chlorophenyl analogs .

Biological Activity

4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione is a compound belonging to the class of thioxo-hybrids derived from the Biginelli reaction. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound is characterized by the following features:

- Core Structure : Pyrimidine ring

- Substituents : Two 4-methoxyphenyl groups attached at positions 4 and 6

- Functional Group : Thione group at position 2

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

| Trichophyton mentagrophytes | 0.20 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with the lowest MIC recorded against Trichophyton mentagrophytes .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HeLa | 15 | Strong cytotoxic effect |

| MDA-MB-231 | 20 | Moderate cytotoxic effect |

| K562 | 25 | Moderate cytotoxic effect |

The compound was found to induce apoptosis in cancer cells and disrupt cell cycle progression .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Antimicrobial Action : Disruption of microbial cell wall synthesis and function.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of p53 signaling pathways.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and MPO .

Study 1: Antimicrobial Efficacy

In a study published by Patil and Goudgaon (2019), the antimicrobial activity was assessed using the broth tube dilution method. The results indicated that the compound had potent antibacterial properties with an MIC of 0.5 mg/mL against Staphylococcus aureus and demonstrated fungicidal activity against several fungal strains .

Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound on HeLa cells revealed that treatment resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Bis(4-methoxyphenyl)-1,3,6-trihydropyrimidine-2-thione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and substituted ketones. For example, refluxing 4-methoxyphenyl ketones with thiourea in acetone with potassium thiocyanate as a catalyst (60–70% yield) . Key parameters include solvent polarity (acetone enhances cyclization), temperature (reflux at ~60°C), and catalyst concentration. Post-synthesis purification via recrystallization (methanol/water) is critical to remove unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : -NMR shows methoxy protons as singlets (~δ 3.8 ppm) and thione sulfur as a deshielded proton near δ 12 ppm. -NMR confirms the pyrimidine ring carbons (δ 160–180 ppm for C=S) .

- IR : Strong absorption bands at ~1250 cm (C=S stretch) and ~1600 cm (C=N/C=C aromatic) .

- Mass Spectrometry : Molecular ion peaks [M+H] align with the molecular formula (CHNOS), with fragmentation patterns indicating methoxyphenyl group loss .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodology :

- Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare zones of inhibition to standard antibiotics .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls like cisplatin .

Advanced Research Questions

Q. What crystallographic data reveal the conformational dynamics of this compound?

- Methodology : Single-crystal X-ray diffraction shows a non-planar pyrimidine ring with an envelope conformation. The dihedral angle between the methoxyphenyl substituents and the core is ~65–89°, influencing π-π stacking and hydrogen bonding (N–H⋯S interactions) . These structural insights guide computational docking studies for target interaction analysis.

Q. How do substituent modifications (e.g., electron-withdrawing/-donating groups) affect bioactivity, and what structure-activity relationships (SAR) emerge?

- Methodology :

- Replace 4-methoxyphenyl with halogenated or nitro groups to assess changes in antibacterial potency. For example, bromine at the para position increases lipophilicity, enhancing membrane penetration .

- Quantify SAR using Hammett plots: Electron-donating groups (e.g., -OCH) improve antioxidant activity by stabilizing radical intermediates, while electron-withdrawing groups (e.g., -NO) enhance kinase inhibition via electrophilic interactions .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodology :

- Standardize assay protocols (e.g., consistent cell passage numbers, solvent controls).

- Validate purity (>95% via HPLC) to exclude byproduct interference.

- Cross-reference with analogs: For instance, antitumor activity discrepancies may arise from differential metabolism in hepatic microsome models .

Q. What mechanistic insights explain the compound’s dual antibacterial and antitumor activities?

- Methodology :

- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) and human topoisomerase II. IC values correlate with thione-mediated chelation of Mg cofactors .

- ROS Modulation : Measure reactive oxygen species (ROS) levels in treated cells. The methoxyphenyl groups act as radical scavengers in antioxidant assays, while thiol-mediated redox cycling induces apoptosis in cancer cells .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (~3.2), bioavailability (85%), and blood-brain barrier penetration (low).

- Toxicity Profiling : Apply ProTox-II to identify hepatotoxicity risks linked to thione metabolism into reactive sulfonic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.